T7 Peptide

gene delivery prostate cancer transferrin receptor targeting

T7 peptide (HAIYPRH) binds TfR at a non-transferrin site, avoiding endogenous transferrin competition. T7-modified liposomes outperform B6 and T12 ligands in BBB crossing and glioma accumulation. D-T7 nanoparticles achieve 7.89-fold higher brain tumor penetration vs. unmodified controls. T7-conjugated dendrimers improve doxorubicin IC50 by 2.9-fold and tumor accumulation 5.3-fold over free drug. T7 gene vectors yield 4-fold higher transfection in TfR-overexpressing cancers. For CNS delivery and glioma targeting, T7 peptide is the empirically superior, non-interchangeable TfR ligand.

Molecular Formula C137H189N33O39S3
Molecular Weight 3018.4 g/mol
Cat. No. B15607613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT7 Peptide
Molecular FormulaC137H189N33O39S3
Molecular Weight3018.4 g/mol
Structural Identifiers
InChIInChI=1S/C137H189N33O39S3/c1-66(2)47-84(150-117(189)89(51-74-29-19-14-20-30-74)161-131(203)102-34-24-45-170(102)135(207)83(43-46-210-11)149-132(204)109(142)71(10)173)115(187)152-86(50-73-27-17-13-18-28-73)119(191)166-100-64-211-212-65-101(167-134(206)111(69(7)8)169-126(198)96(60-108(182)183)160-123(195)93(57-105(140)178)162-133(205)110(68(5)6)168-125(197)94(58-106(141)179)158-129(100)201)130(202)157-92(56-104(139)177)121(193)151-85(49-72-25-15-12-16-26-72)114(186)147-70(9)112(184)164-98(62-171)127(199)148-82(33-23-44-145-137(143)144)113(185)156-91(55-103(138)176)122(194)159-95(59-107(180)181)124(196)153-88(53-76-37-41-79(175)42-38-76)118(190)165-99(63-172)128(200)154-87(52-75-35-39-78(174)40-36-75)116(188)155-90(120(192)163-97(136(208)209)48-67(3)4)54-77-61-146-81-32-22-21-31-80(77)81/h12-22,25-32,35-42,61,66-71,82-102,109-111,146,171-175H,23-24,33-34,43-60,62-65,142H2,1-11H3,(H2,138,176)(H2,139,177)(H2,140,178)(H2,141,179)(H,147,186)(H,148,199)(H,149,204)(H,150,189)(H,151,193)(H,152,187)(H,153,196)(H,154,200)(H,155,188)(H,156,185)(H,157,202)(H,158,201)(H,159,194)(H,160,195)(H,161,203)(H,162,205)(H,163,192)(H,164,184)(H,165,190)(H,166,191)(H,167,206)(H,168,197)(H,169,198)(H,180,181)(H,182,183)(H,208,209)(H4,143,144,145)/t70-,71+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,109-,110-,111-/m0/s1
InChIKeyOQKVDTZBCGTHGY-JNLQWEBPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T7 Peptide (HAIYPRH): Transferrin Receptor-Targeting Ligand for CNS & Tumor Drug Delivery – Procurement Evidence Guide


T7 peptide (sequence HAIYPRH) is a 7-amino-acid transferrin receptor (TfR)-targeting peptide originally identified through phage display screening [1]. It binds TfR at a site distinct from the transferrin binding site, enabling receptor-mediated endocytosis without competition from endogenous transferrin [1]. T7 is widely employed as a targeting ligand to functionalize liposomes, polymeric nanoparticles, dendrimers, and exosomes for selective delivery of chemotherapeutics, nucleic acids, and imaging agents to TfR-overexpressing cells, particularly in brain tumors and across the blood–brain barrier (BBB) [2].

Why T7 Peptide Cannot Be Substituted with Alternative TfR Ligands or General Cell-Penetrating Peptides


T7 peptide is not interchangeable with other TfR-targeting ligands (e.g., natural transferrin, B6 peptide, T12/THR peptide) or broad-spectrum cell-penetrating peptides (e.g., TAT). First, T7 binds a cavity on TfR distinct from the transferrin binding site, avoiding competitive inhibition by endogenous transferrin—a limitation that compromises transferrin-based targeting [1]. Second, in a direct comparative study, T7-modified liposomes outperformed both B6- and T12-modified liposomes in BBB penetration and glioma accumulation [2]. Third, T7 and TAT exhibit context-dependent inverse performance profiles: TAT-modified nanoparticles show superior internalization in BBB model cells (bEnd.3) in vitro, yet D-T7-modified nanoparticles achieve the highest brain targeting and epilepsy therapeutic efficacy in vivo [3]. These findings demonstrate that in-class substitution without empirical validation risks suboptimal targeting outcomes.

Quantitative Differentiation Evidence: T7 Peptide Versus Comparators in Targeted Delivery Performance


T7-Modified Gene Vector Achieves 4-Fold Higher TfR Targeting Efficiency Versus Non-Modified System in Prostate Cancer

The T7-modified disulfide cross-linked arginine-aspartic acid peptide (CRD-PEG-T7) gene delivery system targeted TfR on tumor cells with an efficiency four-fold higher than that of the non-modified CRD-PEG system, as measured by cellular uptake efficacy [1].

gene delivery prostate cancer transferrin receptor targeting

T7-Conjugated PAMAM Dendrimer NPs Reduce IC50 by 2.9-Fold Versus Unmodified NPs in TfR-Overexpressing Tumors

The IC50 of PAMAM-PEG-T7/DOX nanoparticles with transferrin was 231.5 nM, while that of unmodified PAMAM-PEG/DOX NPs without T7 was 676.7 nM, representing a 2.9-fold improvement in potency [1]. Additionally, T7-modified NPs enhanced DOX accumulation in the tumor by approximately 1.7-fold compared to unmodified NPs and by approximately 5.3-fold compared to free DOX in vivo [1].

doxorubicin delivery PAMAM dendrimer transferrin receptor

Protease-Resistant D-T7 Peptide Achieves 7.89-Fold Higher Glioma Penetration Versus Unmodified Nanoparticles In Vivo

Glioma-targeting experiments showed that the penetration effect of D-T7 peptide-modified PEGylated bilirubin nanoparticles was 7.89-fold higher than that of unmodified nanoparticles [1]. D-T7 is a retro-inverso analog of T7 with enhanced protease resistance that retains T7's TfR-targeting mechanism.

glioma blood-brain barrier D-T7 peptide

T7 Peptide-Drug Conjugate Demonstrates 5.2-Fold Selective Cytotoxicity for Glioblastoma Over Non-Cancerous Cells

The T7 peptide drug conjugate T7-SN-38-rucaparib showed potent cytotoxicity on glioblastoma cells with IC50 = 22.27 nM, while exhibiting reduced toxicity to non-cancerous HEK 293 cells with IC50 = 115.78 nM, indicating approximately 5.2-fold selective toxicity toward cancer cells [1]. Blocking TfR with drug-free T7 peptide significantly reduced the conjugate's cytotoxicity, confirming receptor-mediated targeting [1].

glioblastoma peptide-drug conjugate selectivity

High-Impact Application Scenarios for T7 Peptide Based on Quantitative Differentiation Evidence


Brain Tumor (Glioma/Glioblastoma) Targeted Drug Delivery Across the Blood-Brain Barrier

T7-functionalized nanocarriers consistently demonstrate superior BBB penetration and glioma accumulation compared to alternative TfR ligands (B6, T12) [1]. D-T7-modified nanoparticles achieve 7.89-fold higher glioma penetration than unmodified counterparts in vivo [2], while T7 peptide-drug conjugates exhibit 5.2-fold selective cytotoxicity toward glioblastoma cells over non-cancerous cells [3]. Researchers and formulators developing brain tumor therapeutics should prioritize T7 or D-T7 as the targeting ligand of choice for CNS delivery applications.

Gene Delivery to Transferrin Receptor-Overexpressing Tumors

T7-modified gene vectors achieve 4-fold higher transfection efficiency in TfR-overexpressing prostate cancer cells compared to non-modified vectors [4]. This quantitative advantage supports the selection of T7 as a targeting moiety for plasmid DNA, siRNA, or CRISPR/Cas9 delivery systems aimed at tumors with high TfR expression, including prostate, breast, and ovarian cancers.

Nanoparticle Functionalization for Enhanced Tumor Drug Accumulation and Reduced Off-Target Exposure

T7-conjugated PAMAM dendrimer nanoparticles loaded with doxorubicin achieve a 2.9-fold improvement in IC50 (231.5 nM vs. 676.7 nM) and enhance tumor drug accumulation 5.3-fold over free drug and 1.7-fold over unmodified nanoparticles in vivo [5]. This evidence supports the use of T7-modified nanocarriers in industrial formulation development where improved therapeutic index and tumor-selective biodistribution are critical procurement criteria.

Peptide-Drug Conjugate Development for Selective Cancer Chemotherapy

T7 peptide-drug conjugates (e.g., T7-SN-38-rucaparib) demonstrate potent, TfR-dependent cytotoxicity with 5.2-fold selectivity for glioblastoma over non-cancerous cells [3]. Blocking TfR with free T7 peptide significantly reduces conjugate cytotoxicity, confirming receptor-mediated targeting [3]. This mechanism supports the development of T7-based peptide-drug conjugates where cancer-selective payload release is a key design parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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